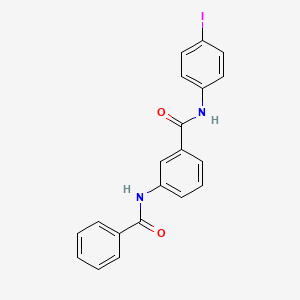![molecular formula C16H18O6S2 B4737482 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)](/img/structure/B4737482.png)
4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)
Descripción general
Descripción
4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid), also known as ETBF, is a synthetic compound that has been gaining attention for its potential use in scientific research. ETBF belongs to the class of compounds known as furan-2-carboxylic acids, which are known for their biological activity.
Mecanismo De Acción
The mechanism of action of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism. This inhibition may lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have anti-inflammatory activity and may have potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) in lab experiments is its relatively simple synthesis method. Additionally, 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have low toxicity in vitro, making it a potentially useful tool in the study of cellular processes. However, one limitation of using 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the study of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid). One area of interest is in the development of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) and its potential use in the treatment of various diseases. Finally, the potential use of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) as a tool in the study of protein-protein interactions warrants further investigation.
Aplicaciones Científicas De Investigación
4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, as 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have anti-tumor activity in vitro. Additionally, 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been studied for its potential use as a tool in the study of protein-protein interactions.
Propiedades
IUPAC Name |
4-[2-[(5-carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6S2/c1-9-11(5-13(21-9)15(17)18)7-23-3-4-24-8-12-6-14(16(19)20)22-10(12)2/h5-6H,3-4,7-8H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFWKTKTPWOQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CSCCSCC2=C(OC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4737401.png)
![ethyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4737404.png)
![[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B4737407.png)
![methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4737414.png)

![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4737429.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4737439.png)
![2-(3,4-dimethylphenyl)-6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4737452.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4737453.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4737461.png)
![ethyl 3-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4737470.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4737471.png)

![4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737489.png)